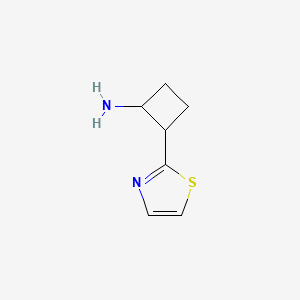
2-(2-thiazolyl)Cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thiazolyl)Cyclobutanamine is a heterocyclic compound featuring a thiazole ring attached to a cyclobutanamine moiety. Thiazoles are known for their diverse biological activities and are integral components in various medicinal and industrial applications . The unique structure of this compound makes it a valuable compound for research and development in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-thiazolyl)Cyclobutanamine typically involves the reaction of cyclobutanamine with thiazole derivatives. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thiazolyl)Cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolines or thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products:
Scientific Research Applications
2-(2-Thiazolyl)Cyclobutanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-thiazolyl)Cyclobutanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Thiazolines: These compounds share the thiazole ring but differ in their chemical reactivity and biological activities.
Thiazolidines: Similar in structure but with distinct chemical properties and applications.
Thiazoles: A broader class of compounds with diverse biological activities.
Uniqueness: 2-(2-Thiazolyl)Cyclobutanamine stands out due to its unique combination of the thiazole ring and cyclobutanamine moiety, offering distinct chemical and biological properties that make it valuable for various research and industrial applications .
Properties
CAS No. |
933713-04-3 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H10N2S/c8-6-2-1-5(6)7-9-3-4-10-7/h3-6H,1-2,8H2 |
InChI Key |
XUEABXITWAMPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=NC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















